molecular formula C14H4F15NaO4S B12700593 Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate CAS No. 94042-94-1

Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate

Cat. No.: B12700593
CAS No.: 94042-94-1
M. Wt: 576.21 g/mol
InChI Key: GZRNRYCQJMKNSM-USRGLUTNSA-M
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Description

Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

The synthesis of Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate involves several steps. The primary synthetic route includes the reaction of benzenesulfonic acid with hexafluoropropene and trifluoromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activities, depending on the context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, Sodium 4-((1,4,4,5,5,5-hexafluoro-1,2,3-tris(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate stands out due to its high fluorine content and unique structural features. Similar compounds include:

    Benzenesulfonic acid: Lacks the fluorine atoms and has different reactivity.

    Trifluoromethylbenzenesulfonate: Contains fewer fluorine atoms and exhibits different chemical behavior.

    Hexafluoropropene derivatives: Share some structural similarities but differ in their functional groups and applications.

This compound’s uniqueness lies in its combination of multiple fluorine atoms and the sulfonate group, which imparts distinct chemical and physical properties.

Properties

CAS No.

94042-94-1

Molecular Formula

C14H4F15NaO4S

Molecular Weight

576.21 g/mol

IUPAC Name

sodium;4-[(E)-1,1,1,2,5,5,6,6,6-nonafluoro-3,4-bis(trifluoromethyl)hex-3-en-2-yl]oxybenzenesulfonate

InChI

InChI=1S/C14H5F15O4S.Na/c15-9(16,13(24,25)26)7(11(18,19)20)8(12(21,22)23)10(17,14(27,28)29)33-5-1-3-6(4-2-5)34(30,31)32;/h1-4H,(H,30,31,32);/q;+1/p-1/b8-7+;

InChI Key

GZRNRYCQJMKNSM-USRGLUTNSA-M

Isomeric SMILES

C1=CC(=CC=C1OC(/C(=C(/C(C(F)(F)F)(F)F)\C(F)(F)F)/C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1OC(C(=C(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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